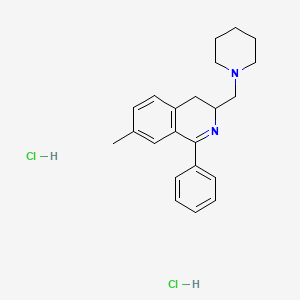
3,4-Dihydro-7-methyl-1-phenyl-3-(1-piperidinylmethyl)isoquinoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-7-methyl-1-phenyl-3-(1-piperidinylmethyl)isoquinoline dihydrochloride is a complex organic compound with a molecular structure that includes multiple functional groups and rings. This compound is part of the isoquinoline family, which is known for its diverse biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often require the use of strong acids and high temperatures to facilitate the formation of the isoquinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a tool to study biological processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Methyl-7-methoxy-3,4-dihydro-beta-carboline hydrochloride
Diazepam
6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
Uniqueness: 3,4-Dihydro-7-methyl-1-phenyl-3-(1-piperidinylmethyl)isoquinoline dihydrochloride is unique in its structural complexity and the presence of the piperidinylmethyl group, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
83658-70-2 |
|---|---|
Molecular Formula |
C22H28Cl2N2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
7-methyl-1-phenyl-3-(piperidin-1-ylmethyl)-3,4-dihydroisoquinoline;dihydrochloride |
InChI |
InChI=1S/C22H26N2.2ClH/c1-17-10-11-19-15-20(16-24-12-6-3-7-13-24)23-22(21(19)14-17)18-8-4-2-5-9-18;;/h2,4-5,8-11,14,20H,3,6-7,12-13,15-16H2,1H3;2*1H |
InChI Key |
NFFQNPFTNFBEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN4CCCCC4)C=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















